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molecular formula C13H10ClIN2O B3054155 2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide CAS No. 585544-17-8

2-Chloro-N-(3-iodo-4-methylphenyl)pyridine-4-carboxamide

Cat. No. B3054155
M. Wt: 372.59 g/mol
InChI Key: SORGJOUEDLXTIL-UHFFFAOYSA-N
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Patent
US07642276B2

Procedure details

2-Chloroisonicotinic acid (3.3 g) HATU (8.75 g) DIPEA (10.9 ml) and 3-iodo-4-methylaniline (5.00 g) in DMF (50 ml) were heated under nitrogen for 16 h. The reaction was cooled, the solvent was removed under vacuum and the residue was dissolved in dichloromethane (150 ml). The solution was washed with water (3×100 ml) and brine (100 ml) dried (magnesium sulphate) and the solvent was removed under vacuum. The residue was purified by column chromatography on silica eluting with ethyl acetate/cyclohexane (40:60) to give the title compound as a white solid (7.00 g).
Quantity
10.9 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([OH:7])=O.[I:11][C:12]1[CH:13]=[C:14]([CH:16]=[CH:17][C:18]=1[CH3:19])[NH2:15]>CN(C=O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][N:10]=1)[C:5]([NH:15][C:14]1[CH:16]=[CH:17][C:18]([CH3:19])=[C:12]([I:11])[CH:13]=1)=[O:7]

Inputs

Step One
Name
Quantity
10.9 mL
Type
reactant
Smiles
ClC=1C=C(C(=O)O)C=CN1
Name
Quantity
5 g
Type
reactant
Smiles
IC=1C=C(N)C=CC1C
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in dichloromethane (150 ml)
WASH
Type
WASH
Details
The solution was washed with water (3×100 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulphate)
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica eluting with ethyl acetate/cyclohexane (40:60)

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)NC2=CC(=C(C=C2)C)I)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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